N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Androgen Receptor Prostate Cancer SARD

SAR studies on aryl pyrazol-1-yl-propanamides require a validated negative control to establish baseline non-activity. This unsubstituted parent compound (16a) provides precisely that: • Weak AR transactivation inhibition (IC50=1.442 μM) with zero FL AR and SV AR degradation activity. • Measured AR LBD binding affinity (Ki=7.398 μM) for benchmarking docking models and competitive binding assays. • MW 215.25, TPSA 43.37 Ų baseline for evaluating physicochemical impact of B-ring substitutions. Supplied with ≥98% purity and full analytical documentation for reproducible research.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B4704021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-3-(1H-pyrazol-1-yl)propanamide
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCN2C=CC=N2
InChIInChI=1S/C12H13N3O/c16-12(7-10-15-9-4-8-13-15)14-11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,14,16)
InChIKeyZRHFCQILNQQWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-3-(1H-pyrazol-1-yl)propanamide: Chemical Identity, CAS Registry, and Pharmacological Classification for Research Procurement


N-Phenyl-3-(1H-pyrazol-1-yl)propanamide (CAS 895250-80-3) is an aryl pyrazol-1-yl-propanamide derivative with molecular formula C₁₂H₁₃N₃O and molecular weight 215.25 g/mol . Pharmacologically, this compound has been characterized as a weak androgen receptor (AR) antagonist that functions as a Selective Androgen Receptor Degrader (SARD) and pan-antagonist [1]. It serves as a reference compound within the aryl pyrazol-1-yl-propanamide scaffold, a chemotype that has been systematically optimized to develop AR-targeted therapeutics with activity against enzalutamide-resistant prostate cancer [1].

Why Pyrazole-1-yl-propanamide Analogs Are Not Interchangeable: Structural Determinants of N-Phenyl-3-(1H-pyrazol-1-yl)propanamide Activity


Substitution within the aryl pyrazol-1-yl-propanamide chemotype cannot be made arbitrarily without dramatic consequences for pharmacological activity. Structure-activity relationship (SAR) studies demonstrate that even single halogen substitutions on the pyrazole B-ring alter AR inhibitory potency by over 40-fold [1]. The unsubstituted parent compound (16a) exhibits weak AR transactivation inhibition (IC₅₀ = 1.442 μM) and zero AR degradation activity in both full-length (LNCaP) and splice variant (22RV1) assays, whereas optimized analogs achieve sub-100 nM potency and >70% degradation [1]. This chemotype-specific SAR profile—where Ki, IC₅₀, and SARD efficacy do not correlate linearly with each other—means that close structural analogs cannot be assumed to possess comparable activity, selectivity, or mechanism [1]. Substitution with generic pyrazole amides or non-aryl propanamides would yield compounds with unpredictable and likely absent AR-targeted activity.

Quantitative Comparative Evidence for N-Phenyl-3-(1H-pyrazol-1-yl)propanamide (16a) Versus Optimized Analogs in AR Antagonist Development


AR Transactivation Inhibition: N-Phenyl-3-(1H-pyrazol-1-yl)propanamide Exhibits ~40-Fold Lower Potency Than Optimized Halogen-Substituted Analogs

N-Phenyl-3-(1H-pyrazol-1-yl)propanamide (compound 16a, unsubstituted pyrazole B-ring) demonstrates weak AR transactivation inhibitory activity with an IC₅₀ of 1.442 μM in HEK-293 cells transfected with wild-type AR [1]. In contrast, halogen-substituted analog 16j (4-NO₂ pyrazole) achieves an IC₅₀ of 0.036 μM under identical assay conditions, representing a 40-fold increase in inhibitory potency [1]. Other optimized analogs including 16c (4-Cl, IC₅₀ = 0.136 μM), 16i (4-CN, IC₅₀ = 0.045 μM), and 26a (3-F,4-Br, IC₅₀ = 0.084 μM) also exhibit IC₅₀ values below 0.200 μM [1].

Androgen Receptor Prostate Cancer SARD

AR Degradation (SARD) Activity: N-Phenyl-3-(1H-pyrazol-1-yl)propanamide Lacks Detectable AR Degradation While Optimized Analogs Achieve >70% Degradation

N-Phenyl-3-(1H-pyrazol-1-yl)propanamide (16a) exhibits zero percent degradation of both full-length AR (FL AR) in LNCaP cells and splice variant AR (SV AR) in 22RV1 cells at the tested concentrations [1]. In direct contrast, high-efficacy SARDs within the same chemotype achieve substantial degradation: compound 16g degrades 75% FL AR and 80% SV AR; compound 16i degrades 90% FL AR and 100% SV AR; compound 26a degrades 70% FL AR and 80% SV AR [1]. Compound 16a also shows an AR binding Ki of 7.398 μM, substantially weaker than optimized analogs such as 16i (Ki = 0.512 μM) and 21a (Ki >10 μM yet IC₅₀ = 0.062 μM with 54-81% degradation) [1].

SARD AR Degradation Prostate Cancer

Physicochemical Differentiation: N-Phenyl-3-(1H-pyrazol-1-yl)propanamide Possesses Lower Molecular Weight and Distinct Lipinski Profile Compared to 3,5-Dimethyl Analog WAY-329729

N-Phenyl-3-(1H-pyrazol-1-yl)propanamide (C₁₂H₁₃N₃O, MW = 215.25 g/mol) is structurally related to the 3,5-dimethyl pyrazole analog WAY-329729 (3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide, C₁₄H₁₇N₃O, MW = 243.3 g/mol) . The addition of two methyl groups on the pyrazole ring increases molecular weight by 28.05 g/mol (13% increase) and adds additional hydrophobic bulk that may alter membrane permeability and binding pocket interactions. N-Phenyl-3-(1H-pyrazol-1-yl)propanamide has a topological polar surface area (TPSA) of 43.37 Ų and satisfies Lipinski's Rule of Five criteria , though the absence of published melting point, solubility, and logP data in primary literature limits complete physicochemical comparison.

Drug-likeness Physicochemical Properties Lipinski

AR Binding Affinity: N-Phenyl-3-(1H-pyrazol-1-yl)propanamide Shows Weak LBD Binding (Ki = 7.398 μM) Compared to Clinical Antiandrogens and Optimized Analogs

N-Phenyl-3-(1H-pyrazol-1-yl)propanamide (16a) exhibits weak competitive binding to the recombinant ligand-binding domain (LBD) of wild-type AR with a Ki of 7.398 μM, normalized to DHT (IC₅₀ of DHT taken as 1 nM) [1]. This binding affinity is substantially weaker than clinical antiandrogens: R-bicalutamide (Ki = 0.509 μM), enzalutamide (Ki = 3.641 μM), apalutamide (Ki = 1.452 μM), and darolutamide (Ki = 0.011 μM) [1]. Optimized pyrazole analogs such as 16i (4-CN, Ki = 0.512 μM) and 26a (Ki = 0.607 μM) also demonstrate over 12-fold stronger LBD binding than 16a [1].

AR Binding Ligand Binding Domain Antiandrogen

Research and Industrial Application Scenarios for N-Phenyl-3-(1H-pyrazol-1-yl)propanamide Based on Quantified Activity Profile


Negative Control Compound in AR Transactivation and SARD Assays

Given its weak AR transactivation inhibition (IC₅₀ = 1.442 μM) and complete absence of AR degradation activity (0% FL AR and SV AR degradation), N-phenyl-3-(1H-pyrazol-1-yl)propanamide (16a) serves as an ideal negative control for aryl pyrazol-1-yl-propanamide SAR studies [1]. Researchers can use 16a to establish baseline non-activity in luciferase reporter assays (HEK-293 cells transfected with wtAR/GRE-LUC) and AR degradation assays (LNCaP and 22RV1 cells), enabling unambiguous attribution of observed activity to specific pyrazole B-ring substitutions [1].

Reference Compound for Evaluating Pyrazole Substitution-Dependent AR Inhibition

The unsubstituted pyrazole core of 16a provides the minimal pharmacophore scaffold against which the activity gains from halogen or electron-withdrawing group substitutions can be quantitatively measured [1]. Comparing 16a (IC₅₀ = 1.442 μM) to optimized analogs such as 16j (4-NO₂, IC₅₀ = 0.036 μM) yields a 40-fold potency differential that can be used to benchmark new derivatives and validate assay reproducibility across laboratories [1].

Baseline Compound for AR LBD Binding Studies and Computational Docking Validation

With a measured AR LBD binding affinity (Ki = 7.398 μM) that is 12- to 14-fold weaker than clinical antiandrogens and optimized pyrazole analogs, 16a can serve as a low-affinity reference compound for validating computational docking models and competitive binding assay protocols [1]. Its weak binding profile helps establish the sensitivity threshold for detecting meaningful LBD interactions in high-throughput screening campaigns targeting the AR ligand-binding pocket [1].

Physicochemical Benchmark for Unsubstituted Aryl Pyrazol-1-yl-propanamide Scaffold

As the unsubstituted parent compound (MW = 215.25 g/mol, TPSA = 43.37 Ų) within the aryl pyrazol-1-yl-propanamide chemotype, 16a provides a baseline physicochemical reference point for evaluating how pyrazole ring substitutions alter molecular weight, lipophilicity, and drug-likeness parameters [1]. Researchers developing new analogs can use 16a's properties to assess whether modifications exceed Lipinski thresholds or substantially alter predicted permeability characteristics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.